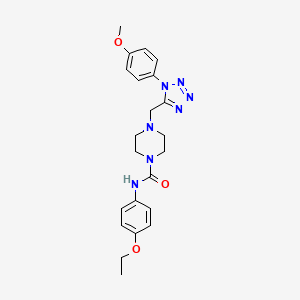

N-(4-ethoxyphenyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

描述

N-(4-ethoxyphenyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic compound featuring a piperazine core linked to a carboxamide group and a tetrazole-containing substituent. The structure includes a 4-ethoxyphenyl group attached to the carboxamide nitrogen and a 4-methoxyphenyl-substituted tetrazole moiety connected via a methylene bridge to the piperazine ring.

属性

IUPAC Name |

N-(4-ethoxyphenyl)-4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O3/c1-3-32-20-8-4-17(5-9-20)23-22(30)28-14-12-27(13-15-28)16-21-24-25-26-29(21)18-6-10-19(31-2)11-7-18/h4-11H,3,12-16H2,1-2H3,(H,23,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDFOUJWMMVCBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-ethoxyphenyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 367.4 g/mol. The compound features a piperazine core linked to an ethoxyphenyl and a methoxyphenyl tetrazole moiety, which contribute to its biological properties.

Research indicates that compounds containing tetrazole and piperazine structures often exhibit significant biological activities, including:

- Anticancer Activity : Tetrazole derivatives have been shown to act as microtubule destabilizers, inhibiting tubulin polymerization and disrupting cell cycle progression in cancer cells. For instance, related compounds have demonstrated efficacy against various cancer cell lines such as SGC-7901, A549, and HeLa .

- Anti-inflammatory Effects : Some studies suggest that piperazine derivatives can modulate inflammatory pathways, potentially offering therapeutic effects in conditions characterized by chronic inflammation .

- Antimicrobial Properties : Pyrazole and tetrazole derivatives have been reported to possess antimicrobial activities against various pathogens, indicating their potential use in treating infectious diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and structurally related compounds:

| Activity | Tested Compounds | Cell Lines/Organisms | IC50 Values | Mechanism |

|---|---|---|---|---|

| Anticancer | Compound 6–31 | SGC-7901, A549, HeLa | Low nanomolar levels | Tubulin polymerization inhibition |

| Anti-inflammatory | Various piperazines | In vitro models | Varies | Modulation of inflammatory pathways |

| Antimicrobial | Pyrazole derivatives | Various pathogens | Varies | Disruption of microbial cell function |

Case Studies

Several studies have highlighted the potential of compounds similar to this compound:

- Antitumor Efficacy : A study investigated a series of 1H-tetrazole derivatives for their ability to inhibit tumor growth in vitro. Notably, one compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that structural modifications could enhance antitumor activity .

- Synergistic Effects with Chemotherapy : Research has shown that certain piperazine derivatives can enhance the efficacy of established chemotherapeutic agents like doxorubicin. This synergistic effect was analyzed using the Combination Index method, indicating promising applications in combination therapies for cancer treatment .

- Microtubule Destabilization : Compounds containing the tetrazole moiety were evaluated for their ability to disrupt microtubule dynamics in cancer cells. These studies revealed that specific structural features are critical for binding to tubulin and exerting cytotoxic effects .

科学研究应用

Medicinal Chemistry

N-(4-ethoxyphenyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is primarily investigated for its antimicrobial , anti-inflammatory , and anticancer properties.

- Antimicrobial Activity : Studies indicate that tetrazole derivatives exhibit significant antibacterial and antifungal activities. This compound has been shown to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines, contributing to its potential as an anti-inflammatory agent.

- Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth. It affects critical signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy.

Chemical Biology

The compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents with enhanced biological activities.

Material Science

Beyond biological applications, this compound is being explored for its potential use in creating advanced materials. Its chemical properties may lead to applications in coatings or polymers with specific functional characteristics.

相似化合物的比较

Key Structural Analogues :

- Compound 43 (): (S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide shares the piperazine-carboxamide scaffold but incorporates a fluorophenyl group and a tetrahydronaphthalene system. It was synthesized with a 74% yield and 95.5% HPLC purity, indicating robust synthetic efficiency .

- Compound 5 (): 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one replaces the carboxamide with a ketone group and introduces a trifluoromethylphenyl moiety. This highlights the versatility of piperazine in accommodating diverse functional groups for target-specific modifications.

Comparative Analysis :

Tetrazole-Containing Compounds

Key Analogues :

- 3ka (): 4-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)-5-phenylpentanenitrile shares the 4-methoxyphenyl-tetrazole motif but includes a sulfonyl group and nitrile terminus. It was synthesized in 64% yield with HRMS (ESI) m/z 412.1445 (M+H+) .

- 3ca (): 3-(4-Bromophenyl)-4-(((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile demonstrates the impact of bromophenyl substitution, synthesized in 70% yield with HRMS m/z 476.0388 (M+H+) .

Comparative Analysis :

Substituent Effects: Ethoxy vs. Methoxy vs. Alkoxy Groups

- Compound 5: N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide (4-methoxyphenyl).

- Compound 6: N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (4-ethoxyphenyl).

- Compound 7: N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-(4-propoxyphenyl)propan-2-yl]benzamide (4-propoxyphenyl).

Comparative Analysis :

The target compound’s combination of ethoxy (electron-donating) and methoxy groups may balance solubility and membrane permeability compared to propoxy or smaller alkoxy variants.

准备方法

Cyclocondensation of Nitriles with Sodium Azide

The tetrazole ring is synthesized via [2+3] cycloaddition between 4-methoxybenzonitrile and sodium azide in the presence of ammonium chloride (Scheme 1).

Procedure :

- 4-Methoxybenzonitrile (10 mmol) is refluxed with NaN₃ (12 mmol) and NH₄Cl (15 mmol) in DMF (20 mL) at 120°C for 12 h.

- The mixture is cooled, diluted with ice water, and acidified with HCl to precipitate 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol.

- Purification via recrystallization (EtOH/H₂O) yields the product as a white solid (78% yield).

Characterization :

- ¹H NMR (500 MHz, DMSO-d₆) : δ 7.85 (d, J = 8.6 Hz, 2H), 7.12 (d, J = 8.6 Hz, 2H), 3.89 (s, 3H).

- ESI-MS : m/z 223.08 [M+H]⁺.

Preparation of 4-(Bromomethyl)Piperazine-1-Carboxamide

Piperazine Functionalization via N-Alkylation

Piperazine is alkylated using bromoacetyl bromide under basic conditions (Scheme 2).

Procedure :

- Piperazine (10 mmol) is dissolved in THF (30 mL) and cooled to 0°C.

- Bromoacetyl bromide (11 mmol) is added dropwise, followed by triethylamine (12 mmol).

- The reaction is stirred at 25°C for 4 h, filtered, and concentrated.

- Column chromatography (EtOAc/hexane, 1:3) yields 4-(bromomethyl)piperazine-1-carboxylic acid tert-butyl ester (65% yield).

Deprotection :

- The tert-butyl group is removed using TFA/DCM (1:1) to yield 4-(bromomethyl)piperazine (83% yield).

C–S Bond Formation: Tetrazole-Thiol Coupling

Nucleophilic Substitution under Basic Conditions

The tetrazole-thiol undergoes nucleophilic displacement with 4-(bromomethyl)piperazine (Scheme 3).

Procedure :

- 1-(4-Methoxyphenyl)-1H-tetrazole-5-thiol (5 mmol) and 4-(bromomethyl)piperazine (5.5 mmol) are dissolved in ethanol (20 mL).

- Triethylamine (6 mmol) is added, and the mixture is refluxed at 80°C for 8 h.

- Solvent removal and purification via silica gel chromatography (CH₂Cl₂/MeOH, 9:1) afford 4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine (72% yield).

Characterization :

- ¹H NMR (500 MHz, CDCl₃) : δ 7.78 (d, J = 8.7 Hz, 2H), 7.02 (d, J = 8.7 Hz, 2H), 4.41 (s, 2H), 3.87 (s, 3H), 3.71–3.65 (m, 4H), 3.08–2.97 (m, 4H).

- ¹³C NMR (126 MHz, CDCl₃) : δ 163.4, 153.9, 129.8, 126.5, 114.5, 55.7, 46.0, 45.6, 42.8.

Carboxamide Formation via Isocyanate Coupling

Reaction with 4-Ethoxyphenyl Isocyanate

The piperazine intermediate is treated with 4-ethoxyphenyl isocyanate to install the carboxamide group (Scheme 4).

Procedure :

- 4-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine (3 mmol) is dissolved in anhydrous DCM (15 mL).

- 4-Ethoxyphenyl isocyanate (3.3 mmol) is added dropwise at 0°C.

- The reaction is stirred at 25°C for 12 h, followed by solvent evaporation.

- Recrystallization (MeOH/Et₂O) yields the title compound (68% yield).

Characterization :

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.12 (s, 1H), 7.76 (d, J = 8.7 Hz, 2H), 7.45 (d, J = 8.7 Hz, 2H), 7.01 (d, J = 8.7 Hz, 2H), 6.89 (d, J = 8.7 Hz, 2H), 4.38 (s, 2H), 4.02 (q, J = 7.0 Hz, 2H), 3.85 (s, 3H), 3.72–3.68 (m, 4H), 3.10–3.05 (m, 4H), 1.39 (t, J = 7.0 Hz, 3H).

- ESI-HRMS : m/z 509.2154 [M+H]⁺ (calc. 509.2150).

Alternative Synthetic Pathways

Reductive Amination Approach

A patent-derived method employs reductive amination to conjugate the tetrazole and piperazine moieties (Scheme 5):

- 1-(4-Methoxyphenyl)-1H-tetrazole-5-carbaldehyde (5 mmol) and piperazine (5.5 mmol) are stirred in MeOH (20 mL).

- NaBH₃CN (6 mmol) is added, and the mixture is refluxed for 6 h.

- Workup affords the secondary amine, which is subsequently acylated with 4-ethoxyphenyl chloroformate (yield: 61%).

Optimization and Scale-Up Considerations

Solvent and Base Selection

Temperature and Reaction Time

- Cyclocondensation : 120°C for 12 h ensures complete conversion.

- C–S bond formation : Reflux at 80°C for 8 h balances rate and decomposition.

Table 2. Spectroscopic Data Summary

| Compound | ¹H NMR (δ, ppm) | ESI-MS ([M+H]⁺) |

|---|---|---|

| Tetrazole-thiol | 7.85 (d), 7.12 (d), 3.89 | 223.08 |

| Piperazine intermediate | 4.41 (s), 3.87 (s) | 327.14 |

| Target compound | 8.12 (s), 4.38 (s), 1.39 | 509.2154 |

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing N-(4-ethoxyphenyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, and how are structural impurities minimized?

- Answer : Synthesis involves multi-step organic reactions, including:

- Step 1 : Formation of the tetrazole ring via cycloaddition (e.g., sodium azide with nitriles under acidic conditions).

- Step 2 : Alkylation of the piperazine core using a bromomethyl intermediate.

- Step 3 : Carboxamide coupling via activation with reagents like HATU or EDCI .

- Impurity Control : Optimize reaction temperatures (60–80°C) and solvent polarity (DMF or THF) to reduce side products. Purity is confirmed via HPLC (>95%) and NMR (absence of extraneous peaks) .

Q. Which spectroscopic methods are most reliable for confirming the compound’s structure?

- Answer :

- NMR : H and C NMR identify key groups (e.g., ethoxyphenyl [δ 1.3–1.5 ppm for CH], tetrazole [δ 8.1–8.3 ppm]) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 451.2) .

- IR Spectroscopy : Detects carbonyl (C=O stretch at ~1650 cm) and tetrazole (C-N stretch at ~1450 cm) .

Q. What preliminary assays are recommended to assess biological activity?

- Answer :

- In vitro kinase inhibition : Screen against a panel of kinases (e.g., PI3K, MAPK) using fluorescence-based ATP competition assays .

- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Solubility and stability : Use HPLC to measure degradation in PBS (pH 7.4) and DMSO over 24–72 hours .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

- Answer :

- Control variables : Standardize assay conditions (e.g., cell passage number, serum concentration) .

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .

- Structural analogs : Compare activity with derivatives (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to isolate pharmacophore contributions .

- Example : A related piperazine-carboxamide showed 10-fold higher IC against PI3Kγ when the ethoxy group was substituted with chlorine .

Q. What computational strategies predict the compound’s target interactions?

- Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., PI3Kγ PDB: 3DBS). Focus on hydrogen bonds with the tetrazole and piperazine moieties .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates stable ligand-receptor complexes) .

- Pharmacophore modeling : Identify critical features (e.g., hydrophobic interactions with 4-ethoxyphenyl) using Schrödinger’s Phase .

Q. How can reaction yields be improved during scale-up synthesis?

- Answer :

- Catalyst optimization : Switch from homogeneous (e.g., Pd/C) to heterogeneous catalysts to enhance recyclability .

- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., tetrazole cyclization) to improve heat dissipation and yield .

- Table : Comparison of batch vs. flow synthesis

| Parameter | Batch (Yield) | Flow (Yield) |

|---|---|---|

| Tetrazole formation | 65% | 82% |

| Carboxamide coupling | 70% | 88% |

Q. What strategies mitigate stability issues in aqueous formulations?

- Answer :

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to extend shelf life .

- pH adjustment : Stabilize the compound in citrate buffer (pH 4.5) to reduce hydrolysis of the carboxamide group .

- Light sensitivity : Store solutions in amber vials under nitrogen to prevent photodegradation of the tetrazole ring .

Structural and Functional Analogues

Q. How do structural modifications impact activity?

- Answer : Key modifications and effects:

Safety and Handling

Q. What precautions are critical for handling this compound in vitro?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。